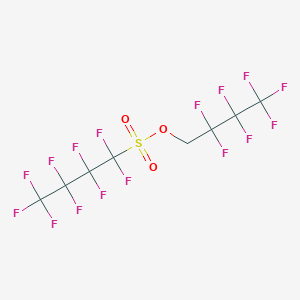

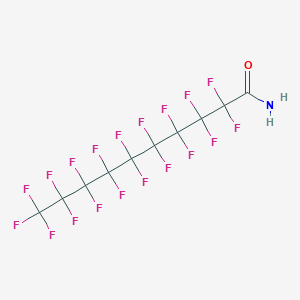

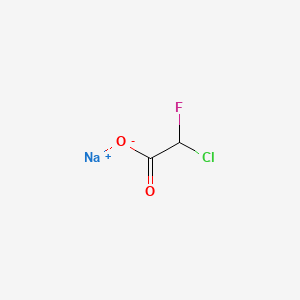

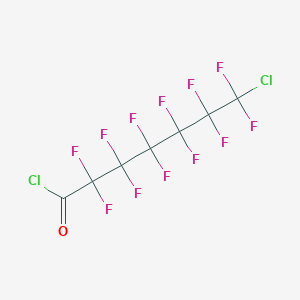

![molecular formula C13H9F3N2O B1304117 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone CAS No. 88283-34-5](/img/structure/B1304117.png)

2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The first paper discusses the synthesis of pyrazole triflones, which are structurally related to the compound of interest. The synthesis involves the generation of an anionic triflyldiazomethane species followed by a [3 + 2] cycloaddition reaction with nitroalkenes, resulting in pyrazole 3-triflones with a triflyl group at the 3-position . This method could potentially be adapted for the synthesis of 2-pyrazinyl ketones by modifying the diazo precursor and the cycloaddition partner.

Molecular Structure Analysis

While the molecular structure of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone is not directly analyzed in the papers, the related structures discussed involve aromatic systems with substituents that can influence electronic properties. For example, the presence of a trifluoromethyl group, as seen in the pyrazole triflones, can significantly affect the electron distribution and reactivity of the molecule .

Chemical Reactions Analysis

The papers do not provide specific reactions for 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone, but they do describe reactions of related compounds. For instance, the synthesis of pyrazole triflones suggests that similar pyrazinyl compounds might undergo cycloaddition reactions with appropriate reactants . Additionally, the presence of an active methylene group in the pyrazinyl ketone could make it a candidate for further functionalization through nucleophilic addition or condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone are not discussed in the provided papers. However, the structural features of the compound, such as the aromatic rings and the trifluoromethyl group, suggest that it would exhibit properties typical of aromatic ketones, including stability, potential for intermolecular interactions, and a relatively high boiling point due to the presence of the trifluoromethyl group .

Aplicaciones Científicas De Investigación

Application in Drug Design and Synthesis

- Scientific Field : Medicinal Chemistry

- Summary of Application : The compound has been used in the design and synthesis of pyrazine-based small molecules. These molecules were designed with the aid of a structure-based drug design, optimizing the known inhibitor SHP099 by introducing 1-(methylsulfonyl)-4-prolylpiperazine as a linker .

- Methods of Application : The synthesis involved starting with prolines as cyclic amines. The structures were confirmed to have the same interactions with those already existing in the literature .

- Results or Outcomes : The studies concluded in the discovery of methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride as one of the final compounds which is an active and acceptable cytotoxic agent .

Antitubercular Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : The compound has been used in the synthesis of hybrid compounds amalgamating pyrazine and 1,2,4-triazole scaffolds . These compounds were screened for their efficacy against the Mycobacterium tuberculosis H37Rv strain .

- Methods of Application : The compounds were synthesized and then screened in vitro via the MABA assay . The compounds were also examined for their antibacterial and antifungal properties against various strains .

- Results or Outcomes : Eight compounds manifested noteworthy activity against Mtb, with minimum inhibitory concentration (MIC) values of ≤21.25 μM . Some compounds displayed significant antibacterial and antifungal activity . The most potent compounds were evaluated for their potential cytotoxicity to the Vero cell line via the MTT assay, revealing IC 50 values surpassing 375 μM, indicative of minimal cytotoxicity .

Antidiabetic Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : Triazolo[4,3-a]pyrazine derivatives, which can be synthesized from the compound, have been found to have antidiabetic properties .

- Methods of Application : The compounds were synthesized and then screened in vitro for their antidiabetic properties .

- Results or Outcomes : The studies concluded that some of the synthesized compounds showed promising antidiabetic activity .

Anti-platelet Aggregation Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : Triazolo[4,3-a]pyrazine derivatives, which can be synthesized from the compound, have been found to have anti-platelet aggregation properties .

- Methods of Application : The compounds were synthesized and then screened in vitro for their anti-platelet aggregation properties .

- Results or Outcomes : The studies concluded that some of the synthesized compounds showed promising anti-platelet aggregation activity .

Safety And Hazards

Propiedades

IUPAC Name |

2-pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O/c14-13(15,16)10-3-1-9(2-4-10)12(19)7-11-8-17-5-6-18-11/h1-6,8H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTKWWYMFSUYDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC2=NC=CN=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382361 |

Source

|

| Record name | 2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone | |

CAS RN |

88283-34-5 |

Source

|

| Record name | 2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.